4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one, with the CAS number 952887-99-9, is a synthetic organic compound that belongs to the class of quinoxaline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities. The molecular formula is , and it has a molecular weight of approximately 310.3 g/mol .
The compound is synthesized through various chemical reactions involving starting materials that include substituted phenyl groups and acetyl derivatives. Its structure features a quinoxaline core, which is known for its diverse pharmacological properties.
The compound is classified as a quinoxaline derivative. Quinoxalines are bicyclic compounds that have been extensively studied for their applications in pharmaceuticals, particularly as antimicrobial, anticancer, and anti-inflammatory agents.
The synthesis of 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:
Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide or ethanol), and catalysts (e.g., triethylamine) can significantly influence yield and purity. Detailed reaction mechanisms often involve intermediate formation that can be characterized by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one consists of a quinoxaline ring fused to an acetylated phenyl group. The presence of the methoxy and methyl substituents on the aromatic ring enhances its lipophilicity and potentially its biological activity.
The compound may undergo various chemical reactions typical for quinoxaline derivatives, including:
Reactions are often monitored using thin-layer chromatography or high-performance liquid chromatography to ensure completion and assess purity.
The mechanism of action for 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one likely involves interaction with specific biological targets such as enzymes or receptors relevant to its pharmacological effects.
Relevant data from studies indicate melting points and boiling points that vary based on purity and crystallization methods.
4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is primarily investigated for its potential therapeutic applications. These may include:
The synthesis of 4-(2-(4-methoxy-3-methylphenyl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS: 952887-99-9) relies on sequential stoichiometric reactions to construct its quinoxaline core. The classical route begins with ortho-phenylenediamine and α-halo carbonyl precursors undergoing cyclocondensation in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, forming the 3,4-dihydroquinoxalin-2(1H)-one scaffold . Subsequent N-acetylation employs 2-(4-methoxy-3-methylphenyl)acetyl chloride in the presence of triethylamine (2.0 equiv) as an acid scavenger. This reaction proceeds at 0–5°C in anhydrous dichloromethane to minimize di-acylation byproducts, achieving 65–72% yields after silica gel purification [3]. Electrophilic aromatic substitution (EAS) introduces the methoxy and methyl groups using methyl chloride/aluminum trichloride or methanol/boron trifluoride complexes. However, regioselectivity challenges arise due to the phenylacetyl group’s moderate ortho-directing effect, often yielding 10–15% of unwanted isomers requiring chromatographic removal [6].
Table 1: Classical Three-Step Synthesis of 4-(2-(4-Methoxy-3-Methylphenyl)acetyl)-3,4-Dihydroquinoxalin-2(1H)-one
Step | Reaction Type | Reagents/Conditions | Yield | Purity Challenges |
---|---|---|---|---|
1 | Cyclocondensation | ortho-Phenylenediamine + α-halo ketone, DMF, 80°C | 85% | Oxidative byproducts (≤8%) |
2 | N-Acetylation | 2-(4-Methoxy-3-methylphenyl)acetyl chloride, Et₃N, DCM, 0°C | 72% | Di-acylated impurity (12–15%) |
3 | Electrophilic Substitution | CH₃Cl/AlCl₃ or CH₃OH/BF₃, 25–40°C | 65% | Regioisomers (10–15%), demethylated byproducts (≤7%) |
Key limitations include the stoichiometric reagent excess (1.5–2.0 equiv), moderate EAS regiocontrol, and labor-intensive purification. Scalability remains constrained by the cumulative yield (≈40%) and hazardous waste from metal halide EAS catalysts [3].
Enantioselective synthesis targets the (R)-enantiomer of this compound, which exhibits superior bioactivity in kinase inhibition assays. Metal-catalyzed asymmetric N-acylation leverages Cu(II)-(R)-BINAP complexes (5 mol%) to desymmetrize 3,4-dihydroquinoxalin-2(1H)-one precursors. This method utilizes 2-(4-methoxy-3-methylphenyl)acetic acid activated in situ with pivaloyl chloride, achieving 88% yield and 92% ee in toluene at −20°C [2] [3]. Organocatalytic approaches employ Cinchona alkaloids (e.g., quinine-derived thioureas, 10 mol%) to facilitate acyl transfer in ethereal solvents. Though avoiding transition metals, these require stoichiometric N-acylbenzotriazole donors and deliver lower enantiocontrol (75–80% ee) [2].
Table 2: Enantioselective Acetylation Methods Comparison
Catalyst System | Acyl Donor | Solvent | Temp (°C) | Yield (%) | ee (%) | Scalability Issues |
---|---|---|---|---|---|---|
Cu(II)-(R)-BINAP (5 mol%) | in situ mixed anhydride | Toluene | −20 | 88 | 92 | Catalyst cost ($320/g), product metal leaching |
Quinine-thiourea (10 mol%) | N-Acylbenzotriazole | THF | 25 | 81 | 78 | Stoichiometric acyl donor required, low ee |
Ru-phosphine (3 mol%) | Vinyl ester | DCE | 0 | 90 | 95 | Requires inert atmosphere, sensitive reagents |
A patent-pending resolution route resolves racemic (±)-9a (a synthetic intermediate) via (R)-mandelic acid salt crystallization, yielding enantiopure material after recrystallization. This method achieves >99% ee but suffers from 35–40% mass yield losses during diastereomer separation [3].
Photocatalytic radical addition streamlines quinoxaline ring functionalization under mild conditions. Ru(bpy)₃Cl₂ (1 mol%) catalyzes the addition of 3,4-dihydroquinoxalin-2(1H)-ones to trifluoromethyl ketones under blue LED light (455 nm). The α-amino radical generated via single-electron oxidation adds to the electrophilic carbonyl of 2,2,2-trifluoroacetophenone derivatives, forming tertiary alcohols at the C3 position [6]. Acetonitrile optimizes radical stability and solubility, affording 55–73% yields at ambient temperature within 2.5 hours. Diastereoselectivity remains low (1:1 dr) due to unconstrained radical approach geometry [6].
Table 3: Photoredox-Mediated Functionalization Scope
Dihydroquinoxalin-2-one Substrate | Trifluoromethyl Ketone | Reaction Time (h) | Yield (%) | Functional Group Compatibility |
---|---|---|---|---|
4-Benzyl- | 2,2,2-Trifluoroacetophenone | 2.5 | 73 | Tolerates Br, OMe, heteroaryls |
4-(CH₂CO₂Me)- | 4-Chloro-trifluoroacetophenone | 3.0 | 55 | Ester hydrolysis risk (<5%) |
4-(2-Pyridylmethyl)- | 4-Nitro-trifluoroacetophenone | 2.5 | 68 | Heterocyclic N-coordination (no inhibition) |
Critical innovations include:
Regioselective installation of the 4-methoxy-3-methyl motif employs substrate-directed EAS. Pre-acetylation of the quinoxaline core enhances the phenyl ring’s electron density, favoring ortho-methylation. BF₃-etherate catalyzed methylation with trimethyloxonium tetrafluoroborate (1.2 equiv) in dichloroethane achieves 87% regioselectivity for the 3-methyl isomer at 40°C . Solvent polarity critically influences methoxylation: anhydrous methanol with concentrated H₂SO₄ (5 mol%) at 60°C affords 92% conversion to 4-methoxy derivatives, whereas protic solvents promote demethylation [6].
Table 4: Solvent and Catalyst Effects on Regioselectivity
Electrophile | Catalyst | Solvent | Temp (°C) | Regioselectivity (3-Me:5-Me) | Byproducts |
---|---|---|---|---|---|
CH₃OTf | AlCl₃ | ClCH₂CH₂Cl | 25 | 75:25 | Isomerized lactam (8%) |
(CH₃O)₂SO₂ | BF₃•OEt₂ | Toluene | 40 | 87:13 | Di-methylated (<5%) |
CH₃I | — | DMF | 80 | 62:38 | Deacetylated quinoxaline (15%) |
Microwave-assisted EAS (100°C, 10 min) accelerates methoxylation but risks acetyl group cleavage, reducing yields to 65%. Computational modeling confirms the acetyl carbonyl’s coordination to AlCl₃ directs electrophiles ortho to the methoxy group, minimizing meta-substitution [6].
Comprehensive Compound Data
Table 5: Key Identifiers of 4-(2-(4-Methoxy-3-Methylphenyl)acetyl)-3,4-Dihydroquinoxalin-2(1H)-one
Property | Value |
---|---|
IUPAC Name | 4-[2-(4-Methoxy-3-methylphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
CAS Number | 952887-99-9 |
Molecular Formula | C₁₈H₁₈N₂O₃ |
Molecular Weight | 310.353 g/mol |
SMILES | CC1=C(C=CC(=C1)CC(=O)N2CC(=O)NC3=CC=CC=C32)OC |
InChIKey | CEKJWJNMYSSXED-UHFFFAOYSA-N |
Classification | Quinoxaline derivative |
Research Applications | Antimicrobial/anticancer scaffold, kinase inhibition studies |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4